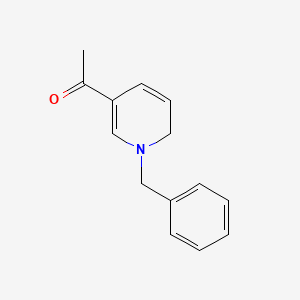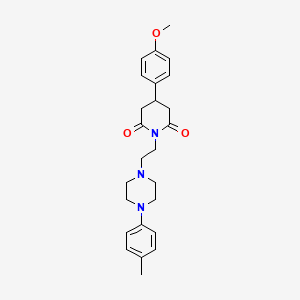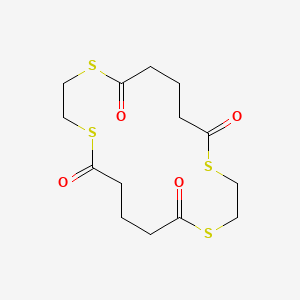![molecular formula C12H14N2O B14440397 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- CAS No. 74059-91-9](/img/structure/B14440397.png)
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- typically involves the functionalization of the indole ring. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine (dimethylamine) under acidic conditions to introduce the dimethylamino group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Mannich reaction, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- can undergo various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 1H-Indole-4-carboxylic acid
Reduction: 1H-Indole-4-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is largely dependent on its interaction with biological targets. The dimethylamino group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. For example, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group at the 3-position.
1H-Indole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .
Propriétés
Numéro CAS |
74059-91-9 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-14(2)7-10-6-13-11-5-3-4-9(8-15)12(10)11/h3-6,8,13H,7H2,1-2H3 |
Clé InChI |
XASGYSMPEREBMS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CNC2=CC=CC(=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
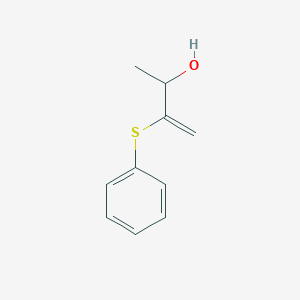
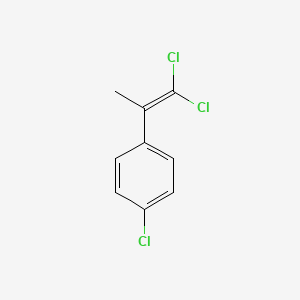
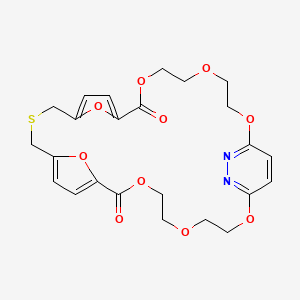
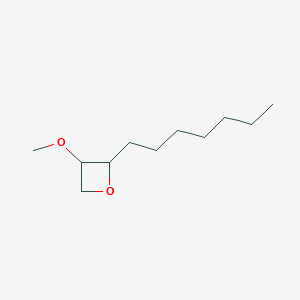
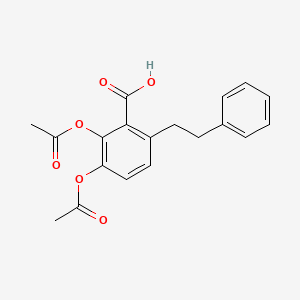

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
